molecular formula C11H18N4O B2649597 N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide CAS No. 2092072-94-9

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide

Cat. No. B2649597
CAS RN: 2092072-94-9
M. Wt: 222.292
InChI Key: MULVGOLBNYIUSH-UHFFFAOYSA-N
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Description

N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Cannabinoid Receptor Antagonists

"N,1-Dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide" derivatives have been explored for their potential as cannabinoid receptor antagonists. Studies have shown that structural modifications to this compound can significantly influence its binding affinity and selectivity towards CB1 cannabinoid receptors. For instance, the introduction of specific substituents at the pyrazole ring and modifications at the carboxamide group have been shown to enhance its antagonist activity. This research has implications for developing new treatments that could mitigate the psychoactive effects of cannabinoids and explore therapeutic avenues for conditions modulated by the CB1 receptor, such as obesity and addiction [Lan et al., 1999; Shim et al., 2002].

Pharmacokinetic Characterization and Therapeutic Potential

Research has extended to the pharmacokinetic characterization and therapeutic potential of this compound class. For example, studies on "N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide" have demonstrated significant anti-tumor and anti-metastatic effects in breast cancer models, highlighting the potential for these compounds to be developed as cancer therapeutics. These findings suggest a broader applicability of "this compound" derivatives in treating diseases beyond cannabinoid-related disorders, including cancer [Wang et al., 2011].

Molecular Interaction and QSAR Models

The detailed molecular interactions of these compounds with the CB1 receptor have been elucidated through various studies. Advanced computational techniques and conformational analyses have been employed to develop three-dimensional quantitative structure-activity relationship (QSAR) models. These models have provided insights into the specific molecular interactions that govern the binding affinity and antagonist activity of "this compound" derivatives at the cannabinoid receptors. Such studies are invaluable for the rational design of new compounds with enhanced pharmacological profiles [Shim et al., 2002].

properties

IUPAC Name

N,1-dimethyl-3-piperidin-3-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-12-11(16)9-7-15(2)14-10(9)8-4-3-5-13-6-8/h7-8,13H,3-6H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULVGOLBNYIUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1C2CCCNC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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